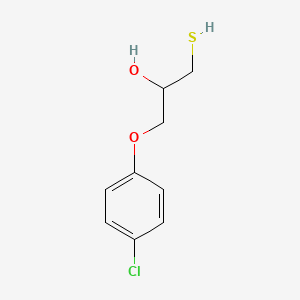
1-(4-Chlorophenoxy)-3-sulfanylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenoxy)-3-sulfanylpropan-2-ol is an organic compound characterized by the presence of a chlorophenoxy group and a sulfanyl group attached to a propanol backbone
Métodos De Preparación
The synthesis of 1-(4-Chlorophenoxy)-3-sulfanylpropan-2-ol typically involves the reaction of 4-chlorophenol with an appropriate thiol and an epoxide. One common method includes the following steps:
Formation of the Phenoxy Intermediate: 4-chlorophenol is reacted with an epoxide under basic conditions to form the phenoxy intermediate.
Addition of the Thiol Group: The phenoxy intermediate is then reacted with a thiol (such as thiolacetic acid) under acidic conditions to introduce the sulfanyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4-Chlorophenoxy)-3-sulfanylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alkoxides.
Major products formed from these reactions include sulfoxides, sulfones, and substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenoxy)-3-sulfanylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of various industrial products.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenoxy)-3-sulfanylpropan-2-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit histamine release by interfering with IgE-mediated pathways, making it useful as an anti-inflammatory agent .
Comparación Con Compuestos Similares
1-(4-Chlorophenoxy)-3-sulfanylpropan-2-ol can be compared with other similar compounds, such as:
3-(4-Chlorophenoxy)-1,2-propanediol: This compound also contains a chlorophenoxy group but lacks the sulfanyl group, making it less versatile in certain chemical reactions.
4-(4-Chlorophenoxy)benzoic acid: This compound has a similar chlorophenoxy group but is structurally different due to the presence of a benzoic acid moiety.
The uniqueness of this compound lies in its combination of the chlorophenoxy and sulfanyl groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo various chemical reactions and exhibit distinct biological activities, making it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H11ClO2S |
|---|---|
Peso molecular |
218.70 g/mol |
Nombre IUPAC |
1-(4-chlorophenoxy)-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C9H11ClO2S/c10-7-1-3-9(4-2-7)12-5-8(11)6-13/h1-4,8,11,13H,5-6H2 |
Clave InChI |
WVWIWCIUPSDEMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC(CS)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


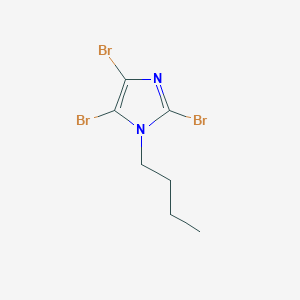
![2-(7-benzyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B14091244.png)
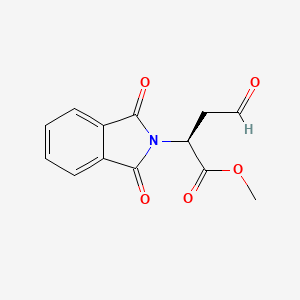
![1,7-dimethyl-9-(4-methylphenyl)-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14091252.png)
![1-(3,4-Dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091257.png)
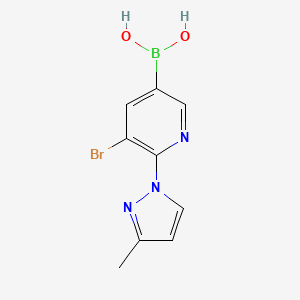
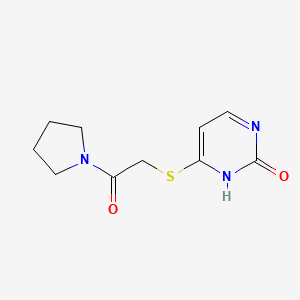
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091272.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B14091275.png)
![7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091283.png)
![8-(2,4-dimethoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one](/img/structure/B14091295.png)
![(2R)-2-acetamido-3-[(4S,5S)-4-[[(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]-5-methyl-3-oxoheptyl]sulfanylpropanoic acid](/img/structure/B14091300.png)
![3-[[(1S,2S)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride](/img/structure/B14091306.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091318.png)
